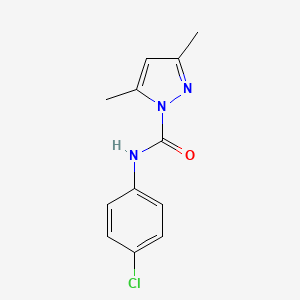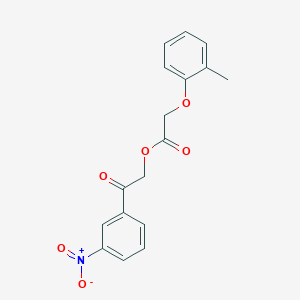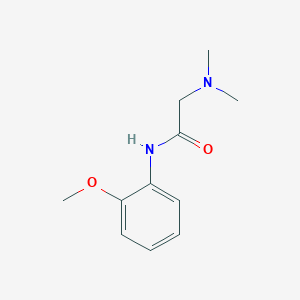![molecular formula C13H21NS B5807437 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine, also known as DMHP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In materials science, 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been studied for its potential as a soil remediation agent for the removal of heavy metals from contaminated soils.
Mecanismo De Acción
The mechanism of action of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine levels in the brain, improved cognitive function, and a reduction in oxidative stress. 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research involving 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine. One area of interest is the development of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the use of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine and its potential applications in various fields.
Métodos De Síntesis
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with 1,1-dimethylbutyl mercaptan in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and ethyl bromide to yield 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine.
Propiedades
IUPAC Name |
4-[2-(2-methylpentan-2-ylsulfanyl)ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-4-8-13(2,3)15-11-7-12-5-9-14-10-6-12/h5-6,9-10H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHJAHJDRBSUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)SCCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylpentan-2-ylsulfanyl)ethyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)
![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)


![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)